molecular formula C12H17N3O2 B8478964 6-(Piperidin-4-ylamino)-nicotinic acid methyl ester

6-(Piperidin-4-ylamino)-nicotinic acid methyl ester

Cat. No. B8478964
M. Wt: 235.28 g/mol
InChI Key: OOIXBIGTZOSQSI-UHFFFAOYSA-N
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Patent
US07557127B2

Procedure details

A mixture of methyl 6-[(1-benzyl-4-piperidyl)amino]nicotinate (4.2 g) in MeOH (50 ml) was hydrogenated over 10% palladium-carbon (1.5 g) under an atmospheric pressure of hydrogen at ambient temperature under stirring for 15 hours. After removal of the catalyst and solvent was evaporated in vacuo and the residue was triturated with AcOEt and IPE. The precipitate was collected by filtration to give methyl 6-(4-piperidylamino)nicotinate (1.77 g).
Name
methyl 6-[(1-benzyl-4-piperidyl)amino]nicotinate
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][N:16]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[H][H]>CO.[C].[Pd]>[NH:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]2[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][N:16]=2)[CH2:10][CH2:9]1 |f:3.4|

Inputs

Step One
Name
methyl 6-[(1-benzyl-4-piperidyl)amino]nicotinate
Quantity
4.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC1=NC=C(C(=O)OC)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
palladium-carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with AcOEt and IPE
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1CCC(CC1)NC1=NC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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